3-Chloro-2-propoxy-phenylamine hydrochloride
Overview
Description
3-Chloro-2-propoxy-phenylamine hydrochloride, otherwise known as 3-CPPA hydrochloride, is a compound that is widely used in scientific research and lab experiments. It is a type of amine, which is an organic compound that contains a nitrogen atom with a lone pair of electrons. 3-CPPA hydrochloride is an important reagent in many organic syntheses and is used to study the physiological effects of various compounds in the body.
Scientific Research Applications
Pharmacological Investigations
One study explored the pharmacological actions of a related compound, 2'-[2-hydroxy-3-(propylamino)-propoxy]-3-phenylpropiophenone (propafenone) hydrochloride, revealing its antiarrhythmic action in animal models. This investigation could suggest potential cardiovascular research applications for compounds like 3-Chloro-2-propoxy-phenylamine hydrochloride, focusing on arrhythmia and other cardiac conditions (Hapke & Prigge, 1976).
Analytical Chemistry
Another study presented a high-pressure liquid chromatographic method for analyzing propafenone in plasma, which demonstrates the importance of analytical techniques in quantifying similar compounds in biological samples. Such methodologies could be adapted for 3-Chloro-2-propoxy-phenylamine hydrochloride to understand its pharmacokinetics and distribution (Brode, Sachse, & Hoffmann, 1982).
Biological Properties
The biological properties of 3-benzyl-1,2-benzisothiazole compounds, obtained by reacting 3-chloro-1,2-benzisothiazole with phenylacetonitrile, show antimuscarinic and direct muscle-relaxant properties. This study indicates potential research applications in studying muscle relaxation and autonomic nervous system effects for similar compounds (Vitali, Impicciatore, & Plazzi, 1982).
Chemical Sensing
A study on the colorimetric detection of phenylamine in human urine using a lanthanide functionalized material suggests potential diagnostic applications. Analogous chemical structures like 3-Chloro-2-propoxy-phenylamine hydrochloride could be explored for developing novel biosensors and diagnostic tools (Qin & Yan, 2018).
Material Science
Research into the use of phloretic acid for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, instead of phenol, highlights the potential for 3-Chloro-2-propoxy-phenylamine hydrochloride in material science, particularly in polymer and resin synthesis (Trejo-Machin et al., 2017).
properties
IUPAC Name |
3-chloro-2-propoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-2-6-12-9-7(10)4-3-5-8(9)11;/h3-5H,2,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYCHDMKLRTEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-propoxy-phenylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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